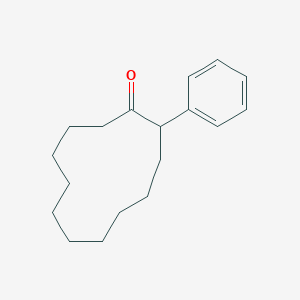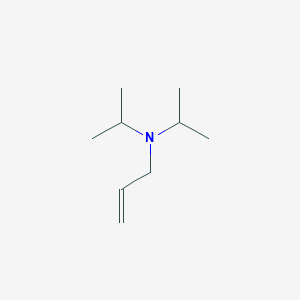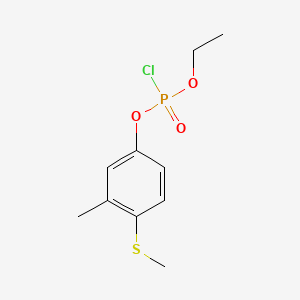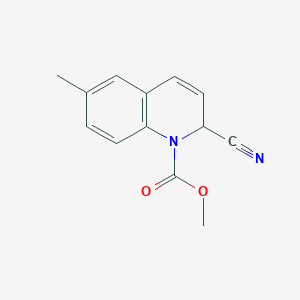![molecular formula C4H6N2O4S B14651831 2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide CAS No. 40028-33-9](/img/structure/B14651831.png)
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide is a chemical compound with the molecular formula C4H6N2O4S. It is known for its unique structure, which includes an oxathiadiazine ring.
Métodos De Preparación
The synthesis of 2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methoxyamine with methyl isothiocyanate, followed by oxidation to form the oxathiadiazine ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide can be compared with other oxathiadiazine derivatives. Similar compounds include:
- 2-Methoxy-6-ethyl-[1,4,3,5]oxathiadiazine 4,4-dioxide
- 2-Methoxy-6-propyl-[1,4,3,5]oxathiadiazine 4,4-dioxide These compounds share the oxathiadiazine ring but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which can affect its reactivity and potential uses.
Propiedades
Número CAS |
40028-33-9 |
|---|---|
Fórmula molecular |
C4H6N2O4S |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-methoxy-6-methyl-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C4H6N2O4S/c1-3-5-11(7,8)6-4(9-2)10-3/h1-2H3 |
Clave InChI |
GPIUOIUVZRSIBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)N=C(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
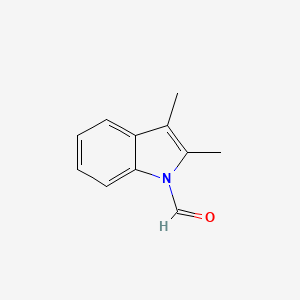
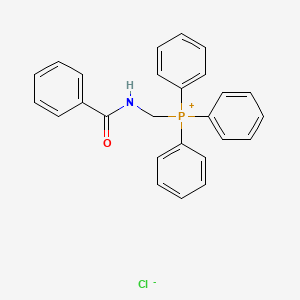

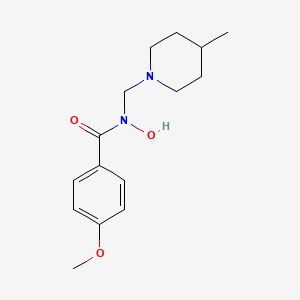
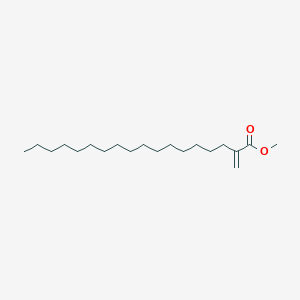
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

